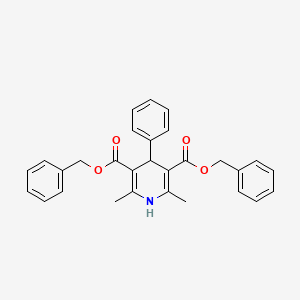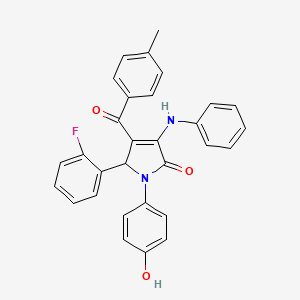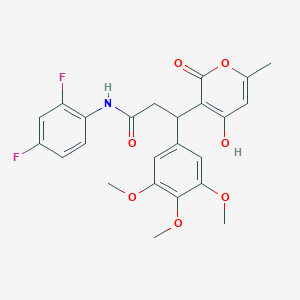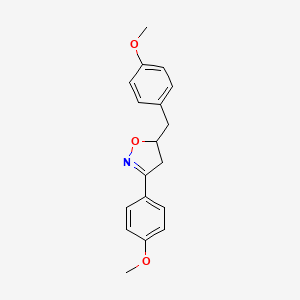
9-imino-2-phenyltetrahydro-3,8a-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Imino-12-phenyl-9,11-dioxatricyclo[6220~1,6~]dodecane-7,7,8-tricarbonitrile is a complex organic compound known for its unique tricyclic structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile typically involves the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is carried out in a solvent mixture of propan-2-ol and water, with continuous stirring for approximately 2 hours . The resulting product is a white crystalline compound with a high melting point .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
化学反応の分析
Types of Reactions
10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Substituted tricyclic compounds with varied functional groups.
科学的研究の応用
10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its analgesic activity. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s tricyclic structure and multiple functional groups make it suitable for the synthesis of advanced materials with specific electronic and mechanical properties.
Biological Research: Its potential antiproliferative and antimicrobial activities have been explored, indicating its usefulness in studying cellular processes and developing new therapeutic agents.
作用機序
The mechanism of action of 10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile involves its interaction with specific molecular targets. The compound’s imino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 9-Aryl-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitriles
- 3-Aryl-1,1,2,2-tetracyanocyclopropanes
Uniqueness
10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile is unique due to its specific tricyclic structure and the presence of multiple cyano groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C19H16N4O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile |
InChI |
InChI=1S/C19H16N4O2/c20-10-17(11-21)14-8-4-5-9-18(14)16(23)25-19(17,12-22)15(24-18)13-6-2-1-3-7-13/h1-3,6-7,14-15,23H,4-5,8-9H2 |
InChIキー |
UGQUTVHZGQYSBN-UHFFFAOYSA-N |
正規SMILES |
C1CCC23C(C1)C(C(C(O2)C4=CC=CC=C4)(OC3=N)C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943786.png)

![1-(Tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,4A,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B14943797.png)
![3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B14943811.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943815.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943845.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14943853.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B14943855.png)


